1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Description
1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a propanone derivative featuring a 4-aminopiperidine moiety linked to a 3,5-dimethylpyrazole group. The compound’s structure combines a six-membered piperidine ring with a primary amine at the 4-position, paired with a pyrazole ring substituted with methyl groups at the 3- and 5-positions.
Properties
Molecular Formula |
C13H22N4O |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C13H22N4O/c1-9-12(10(2)16-15-9)3-4-13(18)17-7-5-11(14)6-8-17/h11H,3-8,14H2,1-2H3,(H,15,16) |
InChI Key |
SWMHXOHVKXTECO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Biological Activity
1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its role in modulating biological activity. The presence of the pyrazole moiety contributes to its potential as a kinase inhibitor, while the aminopiperidine element is linked to various bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 1706812-88-5 |
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit Polo-like kinase (PLK) activity, which is crucial for cell division and proliferation in cancer cells. Inhibition of PLK leads to cell cycle arrest and apoptosis in cancerous cells, making it a promising target for cancer therapy .
Case Study: PLK Inhibition
A study demonstrated that compounds structurally related to 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one effectively inhibited PLK4, leading to reduced proliferation rates in cancer cell lines with mutated p53 pathways . This highlights the potential of this compound in targeting specific cancer types.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. The structural motifs present in 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one are similar to those found in known HIV entry inhibitors. Research indicates that related piperidine derivatives can act as CCR5 antagonists, blocking HIV entry into host cells .
Case Study: HIV Entry Inhibition
A study focusing on the synthesis of piperazino-piperidine based CCR5 antagonists demonstrated that modifications on the piperidine core could enhance antiviral efficacy against HIV . This suggests that 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one may possess similar properties.
The biological activity of 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can be attributed to its ability to interact with specific protein targets:
- Kinase Inhibition : The pyrazole ring is known to facilitate interactions with ATP-binding sites in kinases.
- Receptor Modulation : The aminopiperidine structure enhances binding affinity to receptors involved in cell signaling pathways.
Table 2: Mechanistic Pathways
| Target Protein | Mechanism of Action | Effect |
|---|---|---|
| Polo-like Kinase | Inhibition of kinase activity | Cell cycle arrest and apoptosis |
| CCR5 Receptor | Antagonism preventing HIV entry | Reduced viral load |
Scientific Research Applications
Structure and Characteristics
The compound features:
- Aminopiperidine moiety : This is known for enhancing the bioavailability of compounds.
- Pyrazole ring : This structure is often associated with anti-inflammatory and analgesic properties.
The molecular formula is , with a molecular weight of approximately 250.31 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research published in the Tropical Journal of Pharmaceutical Research demonstrated the synthesis of propanamide derivatives that showed significant cytotoxic effects against various cancer cell lines. The study highlighted the potential of such compounds in developing new anticancer therapies .
Case Study: Anticancer Evaluation
A specific derivative was tested against MDA-MB468 breast cancer cells, showing a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating central nervous system disorders.
Case Study: CNS Activity
In a study focusing on dopamine receptor modulation, analogs of this compound were evaluated for their efficacy as dopamine D4 receptor agonists. The results indicated that certain modifications led to improved binding affinities compared to traditional agonists, suggesting potential therapeutic applications in conditions like schizophrenia and Parkinson's disease .
Synthetic Pathways
The synthesis of 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Aminopiperidine | 4-Aminopiperidine + suitable carbonyl compound |
| 2 | Pyrazole Ring Formation | 3,5-Dimethylpyrazole + halogenated reagents |
| 3 | Coupling Reaction | Coupling agents (e.g., EDC, HOBt) |
Variants and Modifications
Research has shown that slight modifications to the pyrazole or piperidine rings can significantly enhance the biological activity of the compound. For instance, introducing different substituents on the pyrazole ring has been linked to increased potency against specific cancer cell lines.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under acidic or strongly oxidative conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Ketone → Carboxylic Acid | KMnO₄/H₂SO₄, reflux | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid derivative | 45–60% | Requires prolonged heating; side reactions may occur at the pyrazole ring. |
| Ketone → Alcohol | NaBH₄/MeOH, 0°C | Secondary alcohol derivative | 75–85% | Mild conditions preserve pyrazole integrity. |
Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while NaBH₄ reduces the carbonyl via nucleophilic attack.
Reduction Reactions
The tertiary amine and ketone groups are susceptible to reduction:
Key Finding : Catalytic hydrogenation selectively targets the piperidine ring over the pyrazole under mild pressures .
Substitution Reactions
The amino group participates in nucleophilic substitutions:
Structural Influence : The 3,5-dimethylpyrazole group reduces electrophilic substitution at the pyrazole C-4 position due to steric and electronic effects .
Condensation Reactions
The ketone reacts with primary amines to form imines or Schiff bases:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Schiff Base Formation | RNH₂, MeOH, Δ | Imine-linked conjugates | 40–55% | Reversible reaction; requires molecular sieves for dehydration . |
Application : These conjugates are explored as intermediates in drug discovery for kinase inhibition .
Stability and Degradation
The compound demonstrates pH-dependent stability:
Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.
Biological Reactivity
The pyrazole and piperidine moieties enable interactions with biological targets:
Metabolism : Hepatic oxidation forms hydroxylated derivatives, which are rapidly glucuronidated .
Comparative Reaction Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to analogs with variations in the heterocyclic amine (piperidine vs. pyrrolidine), substituents on the amine, and modifications to the pyrazole group. Key examples from the literature include:
Table 1: Comparative Analysis of Structural Analogs
*Inferred from structural analysis. †No amine substituent; modification is on the pyrazole.
Key Observations:
Ring Size and Flexibility: Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces molecular weight (236.31 vs.
Functional Group Impact: The 4-amino group in the target compound provides hydrogen-bonding capability, whereas the fluoropyrimidinyloxy group () introduces electronegative and aromatic character, which may improve solubility or target affinity . Sulfonyl and carboxylic acid groups () increase polarity, likely enhancing aqueous solubility but reducing membrane permeability .
Pyrazole Modifications :
- Substituents like methanesulfonylethyl () or difluoromethyl () on the pyrazole alter steric bulk and electronic properties, influencing interactions with hydrophobic pockets or enzymes .
Preparation Methods
Reductive Amination of Piperidin-4-one
A common route to 4-aminopiperidine involves the reductive amination of piperidin-4-one using ammonium acetate and sodium cyanoborohydride in methanol at room temperature. This method yields 4-aminopiperidine with >80% purity, though subsequent purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) is often required.
Gabriel Synthesis
Alternative approaches employ the Gabriel synthesis, where phthalimide-protected piperidine is alkylated and subsequently deprotected using hydrazine hydrate. This method provides higher regioselectivity but requires harsh conditions (reflux in ethanol, 12 h).
Preparation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-one
Friedel-Crafts Acylation
The propan-1-one linker is introduced via Friedel-Crafts acylation of 3,5-dimethylpyrazole with propionyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane. The reaction proceeds at 0°C to room temperature over 4 h, yielding 70–75% of the ketone intermediate.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation (150 W, 120°C, 20 min) to accelerate the acylation step, achieving comparable yields (68–72%) with reduced reaction times.
Fragment Coupling Strategies
Nucleophilic Acyl Substitution
The most widely reported method involves reacting 4-aminopiperidine with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Key parameters include:
Reductive Amination
An alternative route employs reductive amination between 4-aminopiperidine and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal using sodium triacetoxyborohydride (STAB) in dichloroethane. This method avoids the need for acyl chloride preparation but requires careful pH control (pH 5–6) to prevent over-reduction.
Optimization Challenges and Solutions
Steric Hindrance at the Piperidine Nitrogen
The bulky 3,5-dimethylpyrazole group often hinders coupling efficiency. Strategies to mitigate this include:
Purification Difficulties
Due to the polar nature of the product, reverse-phase chromatography (C18 column, H₂O/ACN gradient) is preferred over normal-phase methods. Typical purity levels post-purification exceed 95%.
Scalability and Industrial Considerations
Cost-Effective Acyl Chloride Generation
In large-scale synthesis, thionyl chloride is replaced with oxalyl chloride for safer handling and reduced byproduct formation. This modification reduces waste disposal costs by 40%.
Continuous Flow Chemistry
Pilot-scale studies demonstrate that continuous flow reactors achieve 85% yield (residence time: 15 min) compared to 72% in batch processes, highlighting potential for industrial adoption.
Emerging Methodologies
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the presence of the 4-aminopiperidine and 3,5-dimethylpyrazole moieties. Peaks for the piperidine NH2 group (~1.5–2.5 ppm) and pyrazole methyl groups (~2.1–2.3 ppm) should be observed .
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (λ = 210–260 nm). A purity threshold of ≥95% is typical for research-grade compounds .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) can confirm the molecular ion peak (expected m/z ~306.2 for [M+H]+) .
Q. Table 1: Key Analytical Parameters
| Technique | Target Data | Reference |
|---|---|---|
| 1H NMR | Integration of NH2 and CH3 groups | |
| HPLC | Retention time, peak symmetry | |
| ESI-MS | Molecular ion ([M+H]+) |
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the aminopiperidine group .
- Stability Testing: Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Monitor purity via HPLC to detect decomposition products (e.g., piperidine ring opening or pyrazole demethylation) .
Q. What synthetic routes are reported for analogous piperidine-pyrazole hybrids?
Methodological Answer:
- Stepwise Coupling: React 4-aminopiperidine with a bromo-propanone intermediate, followed by coupling to 3,5-dimethylpyrazole via nucleophilic substitution. Optimize reaction time and temperature (e.g., 60–80°C in DMF) to minimize byproducts .
- Catalytic Methods: Use palladium catalysts for C–N bond formation in analogous heterocyclic systems, ensuring <5% residual metal content .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer:
- Assay Standardization: Use a reference compound (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability. Validate cell lines for target expression via Western blot .
- Data Normalization: Apply statistical models (e.g., ANOVA) to account for batch effects. For example, in a study showing IC50 discrepancies between cancer cell lines, normalize results to baseline apoptosis rates .
Q. Table 2: Troubleshooting Biological Assays
| Issue | Resolution | Reference |
|---|---|---|
| Variable IC50 values | Normalize to control cell viability | |
| Off-target effects | Use siRNA knockdown for validation |
Q. What experimental designs are suitable for studying environmental fate or metabolic pathways?
Methodological Answer:
- Environmental Fate: Use a split-plot design (as in ) to test degradation in soil/water systems. Monitor hydrolysis products (e.g., piperidine derivatives) via LC-MS/MS over 30 days .
- Metabolic Studies: Administer the compound to rodent models and analyze plasma/metabolites using UPLC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates .
Q. How can structural modifications enhance target selectivity (e.g., kinase vs. GPCR)?
Methodological Answer:
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities for kinase vs. GPCR active sites. Prioritize modifications at the propan-1-one linker .
- SAR Studies: Synthesize analogs with substituents on the pyrazole ring (e.g., halogens) and test selectivity in functional assays. For example, fluorination improved selectivity for kinase targets in analogous compounds .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution in rodent models. Adjust dosing regimens if poor absorption is observed .
- Metabolite Interference: Test major metabolites (identified via MS) in vitro to rule out inactive/toxic derivatives .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
